tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate is a synthetic compound with notable potential in medicinal chemistry, particularly for its biological activities. The compound features a tert-butyl group, a pyrrolidine ring, and a benzo[d]oxazole moiety, which contribute to its structural complexity and pharmacological properties.
The synthesis of tert-butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate typically involves several key steps:
Common reagents used in these synthetic routes may include:
The synthesis may also utilize microwave-assisted techniques or solvent-free conditions to enhance yields and reduce reaction times .
The molecular structure of tert-butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate can be represented by its IUPAC name and structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 303.36 g/mol |
| InChI | InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-8-11(10-19)17-14-18-12-6-4-5-7-13(12)21-14/h4-7,11H,8-10H2,1-3H3,(H,17,18) |
| InChI Key | VKBBFNBSDFUDDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC3=CC=CC=C3O2 |
tert-butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl 3-(benzo[d]oxazol-2-yamino)pyrrolidine-1-carboxylate involves its interaction with various biological targets. The benzo[d]oxazole moiety is known to participate in hydrogen bonding and π-stacking interactions with proteins and enzymes, influencing their activity.
The compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects such as anti-inflammatory or antimicrobial actions. Specific data on its binding affinities or biological pathways remain an area of ongoing research .
tert-butyl 3-(benzo[d]oxazol-2-yamino)pyrrolidine-1-carboxylate appears as a solid at room temperature.
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids |
Safety data indicate that it should be handled with care due to potential hazards associated with exposure .
tert-butyl 3-(benzo[d]oxazol-2-yamino)pyrrolidine-1-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases and infections. Its structural features make it a candidate for further exploration in pharmacological studies aimed at developing new therapeutic agents .
Research efforts continue to investigate its efficacy and safety profiles in various biological systems, paving the way for future applications in clinical settings.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7